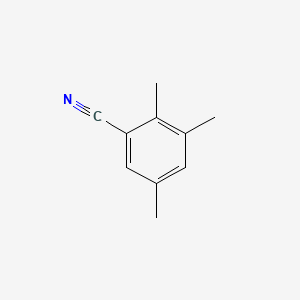

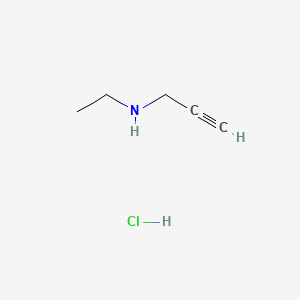

Ethyl(prop-2-yn-1-yl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

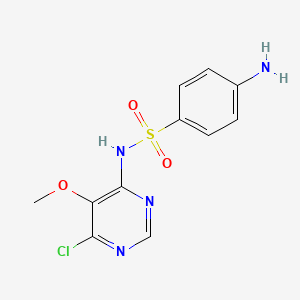

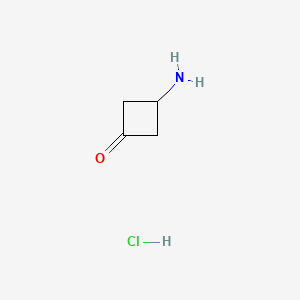

Ethyl(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C5H9N.ClH . It is used in the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .

Synthesis Analysis

The synthesis of Ethyl(prop-2-yn-1-yl)amine hydrochloride involves the reaction of 2-PROPYN-1-AMINE with NEt3 and bis (1, 1-dimethylethyl) dicarbonate . The resulting mixture is stirred at room temperature for 3 hours and then poured into a 2N aqueous HCI solution .Molecular Structure Analysis

The InChI code for Ethyl(prop-2-yn-1-yl)amine hydrochloride is 1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H . This indicates that the compound consists of a prop-2-yn-1-yl group attached to an ethylamine, along with a hydrochloride group.Chemical Reactions Analysis

Ethyl(prop-2-yn-1-yl)amine hydrochloride is involved in the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .Physical And Chemical Properties Analysis

Ethyl(prop-2-yn-1-yl)amine hydrochloride has a molecular weight of 119.59 . It is a powder at room temperature . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .Applications De Recherche Scientifique

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives, which can be synthesized from propargylamines, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : The specific methods of application vary depending on the specific biological activity being targeted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .

- Results or Outcomes : The results have shown that indole derivatives have diverse biological activities and have significant potential for therapeutic applications .

Solvent-free Synthesis of Propargylamines

- Scientific Field : Organic Chemistry

- Application Summary : Propargylamines are synthesized using solvent-free synthetic approaches via A3 and KA2 coupling reactions .

- Methods of Application : The specific methods of application involve organic synthesis reactions, specifically A3 and KA2 coupling reactions .

- Results or Outcomes : The results have shown that propargylamines can be synthesized in a green, solvent-free manner .

Treatment of Neurodegenerative Disorders

- Scientific Field : Pharmacology

- Application Summary : Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

- Methods of Application : These compounds are typically administered orally as part of a therapeutic regimen .

- Results or Outcomes : These compounds have been found to be effective in managing symptoms of neurodegenerative diseases .

Antifungal Activity

- Scientific Field : Pharmacology

- Application Summary : Synthesized 1,2,3-triazoles, which can be derived from propargylamines, have been tested for antifungal activity against strains of fungus, namely Candida albicans and Rhizopus oryzae .

- Methods of Application : The specific methods of application involve in vitro testing of these compounds for their antifungal activity .

- Results or Outcomes : The results of these studies would depend on the specific experiment conducted .

Visible-light-induced Oxidative Formylation

- Scientific Field : Organic Chemistry

- Application Summary : N-alkyl-N-(prop-2-yn-1-yl)anilines, which can be derived from propargylamines, have been used in visible-light-induced oxidative formylation reactions .

- Methods of Application : These reactions are typically carried out under mild conditions in the presence of visible light .

- Results or Outcomes : These reactions have been found to afford the corresponding formamides in good yields .

Monoamine Oxidase Inhibitor

- Scientific Field : Pharmacology

- Application Summary : Propargylamine derivatives such as pargyline are monoamine oxidase inhibitors. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

- Methods of Application : These compounds are typically administered orally as part of a therapeutic regimen .

- Results or Outcomes : Pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it .

Safety And Hazards

Ethyl(prop-2-yn-1-yl)amine hydrochloride is classified as harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N-ethylprop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTNDIHNEOASSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(prop-2-yn-1-yl)amine hydrochloride | |

CAS RN |

53227-33-1 |

Source

|

| Record name | ethyl(prop-2-yn-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)